molecular formula C7H10F3N3 B1286119 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine CAS No. 925154-89-8

2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine

Cat. No.: B1286119
CAS No.: 925154-89-8
M. Wt: 193.17 g/mol
InChI Key: SHUCOXQGYVIPDK-UHFFFAOYSA-N
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Description

2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine is a chemical compound that features a pyrazole ring substituted with a trifluoromethyl group and a methyl group. This compound is of interest due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group is particularly noteworthy as it can significantly influence the compound’s chemical and biological properties.

Biochemical Analysis

Biochemical Properties

2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. The compound’s trifluoromethyl group is known to enhance its binding affinity to certain enzymes, making it a potent inhibitor or activator depending on the context. For instance, it has been observed to interact with cytochrome P450 enzymes, influencing their activity and thereby affecting metabolic pathways . The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of enzymes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the MAPK/ERK signaling pathway, leading to altered gene expression and cellular responses . Additionally, it impacts cellular metabolism by inhibiting or activating key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s trifluoromethyl group enhances its ability to bind to enzyme active sites, leading to enzyme inhibition or activation. This binding interaction often results in conformational changes in the enzyme structure, thereby modulating its activity . Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under ambient conditions but may degrade over extended periods, leading to reduced efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including altered cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects by modulating enzyme activity and metabolic pathways. At high doses, it can lead to toxic or adverse effects, including respiratory irritation, skin irritation, and eye irritation . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds within the cell . The compound’s impact on metabolic flux and metabolite levels is significant, as it can alter the balance of metabolic intermediates and end products. This modulation of metabolic pathways can have downstream effects on cellular function and overall organismal health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s hydrophobic nature allows it to diffuse across cell membranes, while its interactions with transport proteins facilitate its distribution to various cellular compartments . The localization and accumulation of the compound within specific tissues can influence its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization within the mitochondria, for instance, can influence mitochondrial function and energy metabolism. Additionally, the compound’s presence in the nucleus can affect gene expression by interacting with nuclear proteins and transcription factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine typically involves the formation of the pyrazole ring followed by the introduction of the trifluoromethyl and methyl groups. One common method involves the reaction of 3-(trifluoromethyl)-1H-pyrazole with methyl iodide in the presence of a base such as potassium carbonate. The resulting 5-methyl-3-(trifluoromethyl)-1H-pyrazole is then reacted with ethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing the trifluoromethyl group.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and materials with specific properties imparted by the trifluoromethyl group.

Comparison with Similar Compounds

Similar Compounds

    3-trifluoromethyl-1H-pyrazole: Similar in structure but lacks the ethylamine group.

    5-methyl-3-(trifluoromethyl)-1H-pyrazole: Similar but lacks the ethylamine group.

    2-(trifluoromethyl)-1H-pyrazole: Similar but lacks both the methyl and ethylamine groups.

Uniqueness

2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine is unique due to the presence of both the trifluoromethyl and ethylamine groups, which can significantly influence its chemical and biological properties. The combination of these groups can enhance the compound’s stability, lipophilicity, and potential biological activities, making it a valuable compound for various applications.

Biological Activity

The compound 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine, often referred to as a derivative of aminopyrazole, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C7_{7}H10_{10}F3_{3}N3_{3}
Molecular Weight : 201.17 g/mol
CAS Number : Not specifically listed but related compounds exist.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets. Research indicates that compounds in the aminopyrazole class exhibit a range of pharmacological effects, including anticancer, anti-inflammatory, and neuroprotective activities.

Anticancer Activity

A study highlighted the potential of aminopyrazole derivatives in cancer therapy. For instance, one derivative demonstrated an IC50_{50} value in the low micromolar range against several cancer cell lines. The mechanism involved inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase .

CompoundIC50_{50} (μM)Mechanism
Derivative A0.08 - 12.07Tubulin polymerization inhibition
Derivative B0.283TNF-a release inhibition

Anti-inflammatory Activity

Research has shown that aminopyrazoles can inhibit pro-inflammatory cytokines. For example, certain derivatives have been found to significantly reduce TNF-a and IL-6 levels in vitro and in vivo models . This suggests their potential utility in treating inflammatory diseases.

The mechanisms underlying the biological activity of this compound involve several pathways:

  • Inhibition of Kinases : Some aminopyrazole derivatives act as inhibitors of key kinases involved in cancer and inflammatory pathways, such as p38 MAPK .
  • Cell Cycle Modulation : By interfering with tubulin dynamics, these compounds can induce cell cycle arrest, particularly in cancer cells .
  • Cytokine Modulation : They can downregulate the production of pro-inflammatory cytokines like TNF-a and IL-6, providing a therapeutic avenue for autoimmune conditions .

Case Studies

Several studies have explored the efficacy of aminopyrazole derivatives:

  • Study on Tumor Cell Lines : A derivative was tested against various tumor cell lines and showed significant antiproliferative activity compared to normal fibroblasts, indicating selective toxicity towards cancer cells .
  • Inflammation Model Study : In a model of LPS-induced inflammation in mice, a specific derivative demonstrated a marked reduction in microglial activation and astrocyte proliferation, highlighting its neuroprotective potential .

Properties

IUPAC Name

2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3N3/c1-5-4-6(7(8,9)10)12-13(5)3-2-11/h4H,2-3,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUCOXQGYVIPDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60586335
Record name 2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925154-89-8
Record name 2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine
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